Di-tert-dodecyl disulfide
Overview
Description
Di-tert-dodecyl disulfide is an organic compound with the molecular formula C24H50S2. It is a disulfide, meaning it contains a bond between two sulfur atoms. This compound is known for its use as an additive in lubricants and other industrial applications due to its excellent anti-wear properties and oxidation stability .
Mechanism of Action
Target of Action
Di-tert-dodecyl disulfide is an organic disulfide that results from the formal oxidative dimerisation of 2-methylundecane-2-thiol
Mode of Action
It is known that disulfides and polysulfides, in general, can act as antioxidants . They can trap radicals and prevent oxidative damage, which is a crucial aspect of their functionality .
Biochemical Pathways
Polysulfides, a class of compounds to which this compound belongs, are known to exhibit antioxidant activity . They can inhibit oxidation processes, thereby affecting various biochemical pathways related to oxidative stress .
Pharmacokinetics
It’s known that the compound is practically insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
As a member of the polysulfides, it may contribute to the prevention of oxidative damage at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from moisture, as it can decompose in the presence of humidity . Furthermore, the compound’s solubility in different solvents can affect its distribution and action in various environments .
Biochemical Analysis
Biochemical Properties
Di-tert-dodecyl disulfide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in oxidative stress responses. The compound can act as a radical-trapping antioxidant, effectively neutralizing free radicals and preventing oxidative damage to cells . This interaction is crucial in maintaining cellular homeostasis and protecting cells from oxidative stress.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in reducing oxidative stress, which in turn can modulate signaling pathways involved in cell survival and apoptosis . Additionally, this compound can impact gene expression by regulating the activity of transcription factors that respond to oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a radical-trapping antioxidant. This compound can undergo homolytic substitution reactions, leading to the formation of stabilized perthiyl radicals . These radicals play a crucial role in neutralizing reactive oxygen species (ROS) and preventing oxidative damage. The compound’s ability to inhibit or activate specific enzymes also contributes to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal ambient conditions but can degrade under extreme conditions such as high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can maintain its antioxidant properties, providing sustained protection against oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial antioxidant effects, protecting cells from oxidative damage . At high doses, it can cause adverse effects, including toxicity and disruption of cellular functions. It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress responses. The compound interacts with enzymes such as superoxide dismutase and catalase, which play a role in detoxifying reactive oxygen species . These interactions help in maintaining cellular redox balance and preventing oxidative damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions of cells, such as membranes . This localization is crucial for its antioxidant function, as it can effectively neutralize ROS in these regions.
Subcellular Localization
This compound is primarily localized in the cytoplasm and cellular membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The compound’s presence in these regions allows it to exert its antioxidant effects efficiently, protecting cells from oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-dodecyl disulfide can be synthesized through the oxidative coupling of thiols. One common method involves the reaction of
Properties
IUPAC Name |
2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDIWWJKWAMGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067313 | |
Record name | Disulfide, di-tert-dodecyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Disulfide, di-tert-dodecyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
27458-90-8 | |
Record name | Disulfide, di-tert-dodecyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfide, di-tert-dodecyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, di-tert-dodecyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-dodecyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Di-tert-dodecyl disulfide interact with nascent steel surfaces and what are the downstream effects on multialkylated cyclopentane (MAC) oil decomposition?
A: this compound exhibits its protective effect through a tribochemical reaction with nascent steel surfaces, like those found on bearing steel 52100. [] This interaction leads to the formation of iron sulfide on the steel surface. [] Consequently, the active sites on the nascent steel, which would typically catalyze MAC oil decomposition, become less reactive. [] This decreased reactivity effectively prolongs the induction period of MAC oil decomposition, offering a potential solution for reducing wear and tear in mechanical systems. []
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